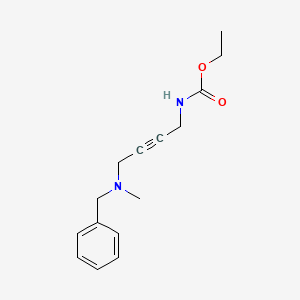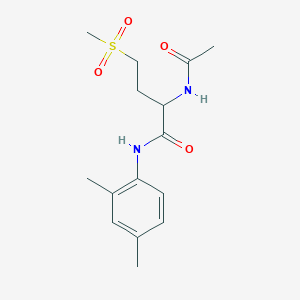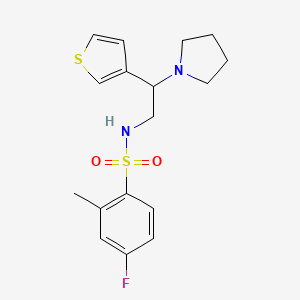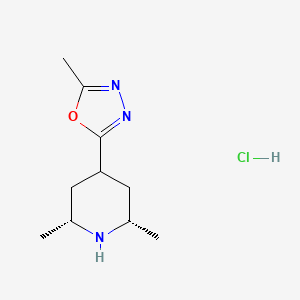
3,4-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The tetrahydro-2H-pyran ring is a common structural motif in many organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 3,4-Dihydro-2H-pyran has a boiling point of 86 °C, a melting point of -70 °C, and a density of 0.922 g/mL at 25 °C .科学的研究の応用
Synthesis of Complex Carbohydrates
This compound serves as a building block in the synthesis of complex carbohydrates. Its structure, featuring protective groups like β-phenylthio and 6-benzyl or 6-tert-butyldimethylsilyl, makes it a valuable reagent in the preparation of intricate carbohydrate molecules . These synthesized carbohydrates have potential applications in drug development and the study of carbohydrate-protein interactions.
Neuroprotective Research
In neuroscientific research, derivatives of this compound have been investigated for their neuroprotective properties. Studies have focused on their ability to modulate enzymes like acetylcholinesterase (AchE), which plays a crucial role in nerve pulse transmission . This research has implications for treating neurodegenerative diseases and understanding brain function.
Antioxidant Activity
The compound’s derivatives have shown promise as antioxidants. They help in scavenging free radicals and reactive oxygen species (ROS), which are linked to cellular damage and various diseases . This application is significant in the development of treatments for conditions caused by oxidative stress.
Pharmacological Activities
Research has highlighted the potential pharmacological activities of this compound’s derivatives, including antibacterial, antifungal, antiparasitic, anti-inflammatory, and antidepressant effects . These activities are foundational for the development of new therapeutic agents.
Catalysis in Organic Synthesis
While not directly related to the exact compound , its structural analogs have been used as catalysts in organic synthesis, particularly in the selective oxidation of methyl aromatics . This illustrates the compound’s potential role in facilitating chemical reactions in pharmaceutical synthesis.
Aquatic Toxicology
Derivatives of this compound have been studied for their effects on aquatic life, specifically on rainbow trout alevins. The research investigates the compound’s impact on behavior, survival, and biochemical markers like malondialdehyde (MDA) levels in the brain, which are indicative of oxidative injury . This application is crucial for environmental toxicology and the assessment of chemical safety.
Hemolymph and Brain Chemistry in Insects
The compound has been detected in the hemolymph and brain of Bombus terrestris (bumblebees), suggesting a role in insect biochemistry . Understanding its function could lead to insights into insect physiology and the development of pest control strategies.
Material Science
Although not directly linked to the compound, related research in material science explores the properties of similar molecular structures. These investigations can lead to the development of new materials with specific characteristics, such as improved durability or conductivity .
将来の方向性
特性
IUPAC Name |
3,4-dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S2/c1-16-8-9-19(14-17(16)2)26(22,23)21-15-20(10-12-24-13-11-20)25-18-6-4-3-5-7-18/h3-9,14,21H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWCBGWFNSPYDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate](/img/structure/B2886577.png)

![1-{[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2886579.png)
![4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline](/img/structure/B2886580.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2886581.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2886584.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2886586.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2886591.png)
![6-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2886592.png)


